Ethyl 3-(4-(trifluoromethyl)benzamido)benzofuran-2-carboxylate
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Overview
Description
Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their unique physicochemical properties .
Synthesis Analysis
Benzofuran rings can be constructed using a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which has fewer side reactions and high yield .Molecular Structure Analysis
The molecular structure of benzofuran compounds is characterized by a benzene ring fused to a furan ring . The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions depending on the functional groups present . Trifluoromethyl groups can participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
Benzofuran compounds have unique physicochemical properties that make them versatile in medicinal chemistry . Trifluoromethyl groups can enhance the lipophilicity and metabolic stability of compounds .Scientific Research Applications
Organic Synthesis and Material Science
- Ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate, a compound with a similar core structure, has been utilized in Diels–Alder reactions with various dienophiles, leading to the efficient preparation of trifluoromethyl-containing aromatic compounds, including 3-aminobenzoic acid derivatives. This highlights its potential role in the synthesis of complex organic molecules and functional materials due to the presence of the trifluoromethyl group which can influence the regioselectivity of reactions (Kondratov et al., 2015).
Potential Therapeutic Applications
- Compounds structurally related to Ethyl 3-(4-(trifluoromethyl)benzamido)benzofuran-2-carboxylate have shown cytotoxic activities toward various cancer cell lines, suggesting potential therapeutic applications. For instance, derivatives of 2-beta-D-ribofuranosylselenazole-4-carboxamide exhibited cytotoxicity against P388 and L1210 cells and were effective against Lewis lung carcinoma in mice, indicating the relevance of this chemical framework in antitumor activity research (Srivastava & Robins, 1983).
Luminescence and Thermostability Studies
- Ethylamide metal–organic frameworks incorporating carboxylate groups, similar in functional groups to this compound, have been synthesized and studied for their thermostability and luminescence properties. These frameworks show potential for applications in materials science, particularly in the development of new luminescent materials or in the study of materials with high thermal stability (Sun et al., 2012).
Chemical Synthesis Efficiency
- In a related context, the efficiency of chemical synthesis processes has been enhanced by employing strategies such as domino reactions, where multifunctionalized benzofuran derivatives were synthesized. Such strategies could be applicable to derivatives of this compound, improving synthesis efficiency and introducing diverse functional groups for various applications (Ma et al., 2014).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (37633) and physical properties (solid form, melting point 212 - 214) suggest that it could potentially have good bioavailability .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound could potentially have a wide range of effects, including antiviral, anti-inflammatory, and anticancer effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 3-[[4-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO4/c1-2-26-18(25)16-15(13-5-3-4-6-14(13)27-16)23-17(24)11-7-9-12(10-8-11)19(20,21)22/h3-10H,2H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIJZZWDNFIAON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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